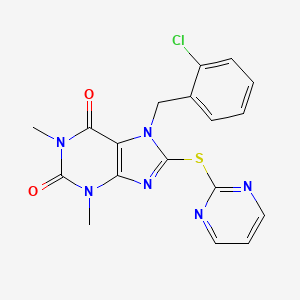
7-(2-chlorobenzyl)-1,3-dimethyl-8-(pyrimidin-2-ylthio)-1H-purine-2,6(3H,7H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
7-(2-chlorobenzyl)-1,3-dimethyl-8-(pyrimidin-2-ylthio)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C18H15ClN6O2S and its molecular weight is 414.87. The purity is usually 95%.
BenchChem offers high-quality 7-(2-chlorobenzyl)-1,3-dimethyl-8-(pyrimidin-2-ylthio)-1H-purine-2,6(3H,7H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(2-chlorobenzyl)-1,3-dimethyl-8-(pyrimidin-2-ylthio)-1H-purine-2,6(3H,7H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of the compound “7-(2-chlorobenzyl)-1,3-dimethyl-8-(pyrimidin-2-ylthio)-1H-purine-2,6(3H,7H)-dione”:
Anticancer Research
This compound has shown potential in anticancer research due to its ability to inhibit the proliferation of cancer cells. Studies have indicated that it can interfere with the cell cycle and induce apoptosis in various cancer cell lines, making it a promising candidate for developing new anticancer therapies .
Antiviral Applications
Research has demonstrated that this compound exhibits antiviral properties, particularly against RNA viruses. It can inhibit viral replication by targeting specific viral enzymes, which makes it a valuable tool in the development of antiviral drugs .
Anti-inflammatory Agents
The compound has been investigated for its anti-inflammatory properties. It can modulate the immune response by inhibiting the production of pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .
Neuroprotective Effects
Studies have explored the neuroprotective effects of this compound, particularly in models of neurodegenerative diseases like Alzheimer’s and Parkinson’s. It appears to protect neurons from oxidative stress and apoptosis, suggesting its potential use in neuroprotective therapies .
Antioxidant Properties
This compound has been found to possess significant antioxidant properties. It can scavenge free radicals and reduce oxidative stress, which is beneficial in preventing cellular damage and aging. This makes it a candidate for developing supplements or drugs aimed at reducing oxidative damage .
Antimicrobial Activity
Research has shown that this compound has antimicrobial properties against a range of bacterial and fungal pathogens. It can disrupt microbial cell membranes and inhibit the growth of these pathogens, making it useful in developing new antimicrobial agents .
Enzyme Inhibition Studies
The compound has been used in enzyme inhibition studies to understand its interaction with various enzymes. It has shown the ability to inhibit enzymes like kinases and proteases, which are involved in numerous biological processes. This application is crucial for drug discovery and development .
Pharmacokinetic and Pharmacodynamic Studies
Pharmacokinetic and pharmacodynamic studies of this compound have provided insights into its absorption, distribution, metabolism, and excretion (ADME) properties. Understanding these properties is essential for optimizing its therapeutic efficacy and safety in drug development .
These applications highlight the versatility and potential of “7-(2-chlorobenzyl)-1,3-dimethyl-8-(pyrimidin-2-ylthio)-1H-purine-2,6(3H,7H)-dione” in various fields of scientific research. If you need more detailed information on any specific application, feel free to ask!
properties
IUPAC Name |
7-[(2-chlorophenyl)methyl]-1,3-dimethyl-8-pyrimidin-2-ylsulfanylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN6O2S/c1-23-14-13(15(26)24(2)18(23)27)25(10-11-6-3-4-7-12(11)19)17(22-14)28-16-20-8-5-9-21-16/h3-9H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVHHMZHBZJFENR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)SC3=NC=CC=N3)CC4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(2-chlorobenzyl)-1,3-dimethyl-8-(pyrimidin-2-ylthio)-1H-purine-2,6(3H,7H)-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

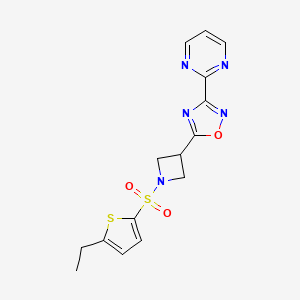
![1-isopropyl-3,5-dimethyl-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1H-pyrazole-4-sulfonamide](/img/structure/B2514306.png)

![3-(3-Methylpyrazol-1-yl)-6-[4-[6-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyridazine](/img/structure/B2514308.png)
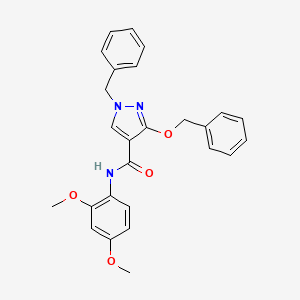
![N-[(2-chlorophenyl)(cyano)methyl]-2-(methoxymethyl)-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B2514311.png)
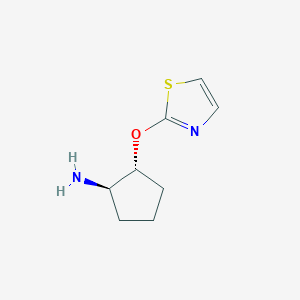
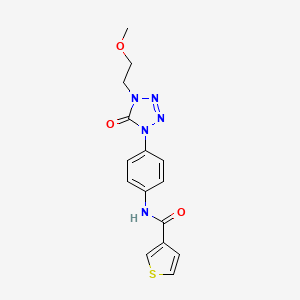
![ethyl 3-(3-chlorophenyl)-5-(4-(N,N-dimethylsulfamoyl)benzamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2514315.png)
![N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2514316.png)
![4-Azaspiro[2.4]heptane](/img/structure/B2514319.png)
![2,4-Dibromo-6-{[(4-fluorobenzyl)imino]methyl}benzenol](/img/structure/B2514322.png)
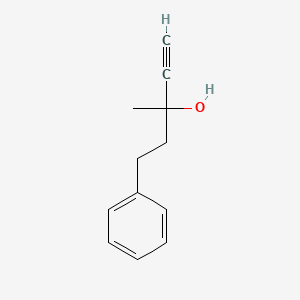
![4-(4-(4-fluorophenyl)piperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2514326.png)